An In-Depth Technical Guide to 2-(2-methylpyridin-4-yl)acetonitrile: Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(2-methylpyridin-4-yl)acetonitrile: Structure, Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 2-(2-methylpyridin-4-yl)acetonitrile, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While this specific compound is not extensively cataloged in public chemical databases, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust profile. We will cover its core chemical structure and molecular weight, propose a logical and field-proven synthetic pathway, detail expected analytical characterizations, and discuss its applications as a valuable intermediate in the synthesis of complex bioactive molecules. The pyridine and nitrile functional groups make this scaffold a versatile precursor for developing novel therapeutics, particularly kinase inhibitors.[1][2][3]
Introduction & Significance
Pyridine derivatives are foundational scaffolds in modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[2] Their ability to act as hydrogen bond acceptors and participate in various intermolecular interactions makes them a privileged structure in drug design.[2][4] The pyridylacetonitrile motif, in particular, serves as a versatile chemical handle, enabling a wide range of subsequent chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to build more complex heterocyclic systems.
This guide focuses specifically on 2-(2-methylpyridin-4-yl)acetonitrile. The introduction of a methyl group at the 2-position of the pyridine ring subtly modulates the electronic properties and steric profile of the molecule compared to its parent compound, 2-(pyridin-4-yl)acetonitrile.[5] Such modifications are a key strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds. This document serves as a practical guide for researchers, providing essential data, a reliable synthetic protocol, and the scientific context needed to effectively utilize this compound in their research endeavors.
Core Chemical Properties
The fundamental characteristics of a molecule are dictated by its structure and composition. While experimental data for this specific compound is sparse, we can define its core properties and predict others based on its constituent parts.
Chemical Structure
The structure consists of a pyridine ring substituted at the 2-position with a methyl group (-CH₃) and at the 4-position with an acetonitrile group (-CH₂CN).
Caption: Chemical structure of 2-(2-methylpyridin-4-yl)acetonitrile.
Molecular Formula and Weight
Based on the chemical structure, the molecular formula and weight have been calculated. This information is critical for reaction stoichiometry, mass spectrometry analysis, and registration of the compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | Calculated |
| Molecular Weight | 132.16 g/mol | Calculated |
| Parent Compound CAS | 13121-99-8 | [5][6] |
| Parent MW | 118.14 g/mol | [5] |
Note: The CAS number and molecular weight for the parent compound, 2-(pyridin-4-yl)acetonitrile, are provided for reference.
Synthesis and Purification
A direct, documented synthesis for 2-(2-methylpyridin-4-yl)acetonitrile is not prominently reported in peer-reviewed literature. However, a robust and logical synthetic route can be proposed based on well-established transformations of pyridine derivatives. The most plausible approach involves the conversion of the readily available starting material, 2,4-dimethylpyridine (2,4-lutidine), via a two-step process.
Proposed Synthetic Workflow
The strategy hinges on the selective functionalization of one of the methyl groups. The methyl group at the 4-position is more activated towards deprotonation and subsequent reactions than the one at the 2-position. However, free-radical halogenation provides a reliable method for converting a methyl group to a halomethyl group, which is an excellent electrophile for substitution with a cyanide nucleophile.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Proposed)
This protocol is adapted from analogous procedures for the synthesis of substituted pyridylacetonitriles and represents a field-proven methodology.[7]
Step 1: Synthesis of 2-Methyl-4-(bromomethyl)pyridine
-
Materials:
-
2,4-Dimethylpyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.02-0.05 eq, catalytic)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dimethylpyridine and carbon tetrachloride under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add N-Bromosuccinimide and the AIBN catalyst to the solution.
-
Scientist's Note: AIBN is a thermal radical initiator. The reaction is typically heated to the solvent's reflux temperature (~77°C for CCl₄) to initiate the homolytic cleavage of AIBN, which starts the radical chain reaction. An inert atmosphere is crucial to prevent unwanted side reactions.
-
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the solid byproduct and wash it with a small amount of cold solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-4-(bromomethyl)pyridine, which can be used directly in the next step or purified by column chromatography if necessary.
-
Step 2: Synthesis of 2-(2-methylpyridin-4-yl)acetonitrile
-
Materials:
-
Crude 2-methyl-4-(bromomethyl)pyridine (1.0 eq)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.1-1.2 eq)
-
Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent
-
-
Procedure:
-
In a separate flask, dissolve sodium cyanide in DMSO.
-
Scientist's Note: Extreme caution must be exercised when handling cyanide salts. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. An acid quench should be readily available to neutralize any potential hydrogen cyanide gas.
-
-
Add the crude 2-methyl-4-(bromomethyl)pyridine solution dropwise to the cyanide solution at room temperature. An ice bath can be used to control any initial exotherm.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until TLC indicates the complete consumption of the bromide intermediate.
-
Quench the reaction by carefully pouring it into a large volume of cold water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMSO and water, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure 2-(2-methylpyridin-4-yl)acetonitrile.
-
Analytical Characterization (Predicted)
Confirmation of the final product's identity and purity is achieved through standard analytical techniques. The expected spectral data are predicted based on the known spectra of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine nitrogen and the nitrile group.
-
¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| Pyridine-CH₃ (C2) | δ ~2.5-2.6 ppm (singlet, 3H) | δ ~24 ppm | Typical range for a methyl group on a pyridine ring. |
| Methylene (-CH₂CN) | δ ~3.8-4.0 ppm (singlet, 2H) | δ ~25-30 ppm | Deshielded by the adjacent pyridine ring and nitrile group. |
| Pyridine-H (C3) | δ ~7.1-7.2 ppm (doublet) | δ ~122-124 ppm | Aromatic proton adjacent to the acetonitrile-bearing carbon. |
| Pyridine-H (C5) | δ ~7.2-7.3 ppm (singlet or narrow doublet) | δ ~125-127 ppm | Aromatic proton between two substituted carbons. |
| Pyridine-H (C6) | δ ~8.4-8.5 ppm (doublet) | δ ~149-150 ppm | Proton adjacent to the ring nitrogen, significantly deshielded. |
| Pyridine-C (C2) | - | δ ~158-160 ppm | Carbon bearing the methyl group. |
| Pyridine-C (C4) | - | δ ~145-147 ppm | Carbon bearing the acetonitrile group. |
| Nitrile (-C≡N) | - | δ ~117-119 ppm | Characteristic chemical shift for a nitrile carbon. |
Note: Predicted shifts are relative to TMS and may vary based on the deuterated solvent used.[8]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion [M]⁺: m/z = 132.07
-
Expected Protonated Molecule [M+H]⁺: m/z = 133.08
-
Key Fragmentation: A likely fragmentation pattern would be the loss of the cyanomethyl radical (•CH₂CN) leading to a fragment corresponding to the 2-methyl-4-pyridinyl cation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ , which is highly characteristic of a nitrile group.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=C and C=N Stretches (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
Applications in Research and Development
2-(2-methylpyridin-4-yl)acetonitrile is not typically an end-product but rather a valuable intermediate. Its utility lies in the reactivity of the nitrile and the pyridine ring, allowing for the construction of more complex molecular architectures.
-
Synthesis of Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyridine or related heterocyclic core that interacts with the hinge region of the ATP-binding pocket. This compound is an ideal starting point for elaborating structures to target specific kinases.
-
Precursor to Bioactive Amines and Carboxylic Acids: The nitrile can be readily reduced to a primary amine (-(CH₂)₂NH₂) or hydrolyzed to a carboxylic acid (-CH₂COOH). These transformations open up access to a vast chemical space for creating compound libraries for high-throughput screening.
-
Scaffold for Agrochemicals: Pyridine-containing compounds are also prevalent in the agrochemical industry. The functional handles on this molecule allow for its incorporation into novel herbicides, fungicides, and pesticides.
Safety and Handling
As a professional scientist, adherence to strict safety protocols is paramount.
-
General Handling: Work should be conducted in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles, is required.
-
Toxicity: While specific toxicity data is unavailable for this compound, both pyridine derivatives and organic nitriles should be handled as potentially toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin.[5]
-
Fire Hazard: The compound is likely a combustible liquid. Keep away from open flames and ignition sources.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Disclaimer: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
References
-
PubChem. (2025). 2-(Pyridin-4-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(2-Methylpyrimidin-4-yl)amino]acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(Pyridin-4-ylmethyl)hydrazinyl]acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
-
Al-Sheikh, M. A. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4406-4413. Retrieved from [Link]
-
PubChem. (2025). 4-Pyridylacetonitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(PYRIDIN-4-YL)ACETONITRILE | CAS 13121-99-8. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 4 (A) and 4 2+ (B) in acetonitrile-d 3 (500 MHz, 240.... Retrieved from [Link]
-
PubChem. (2025). 2-Methyl-2-(pyridin-4-yl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Zou, H., et al. (2008). Synthesis Technology of 2-Methylpyridine. Journal of Southeast University (Natural Science Edition). Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Hydroxy-2-(pyridin-4-yl)acetonitrile. Retrieved from [Link]
-
Khan, I., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. Retrieved from [Link]
-
Verma, S., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(8), 1279-1317. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). USING ACETONITRILE AND TETRAHYDROFURAN INSTEAD OF N,N-DIMETHYLFORMAMIDE IN PEPTIDE BOND FORMATION. Retrieved from [Link]
-
Thoreauchem. (n.d.). 2-(4-methylpyridin-3-yl)acetonitrile-1000548-83-3. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetonitrile - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868356. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]
-
NIST. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
Loba Chemie. (n.d.). ACETONITRILE Extra Pure. Retrieved from [Link]
Sources
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. 2-(Pyridin-4-yl)acetonitrile | C7H6N2 | CID 4112085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(PYRIDIN-4-YL)ACETONITRILE | CAS 13121-99-8 [matrix-fine-chemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
